molecular formula C25H20ClN5O2 B12118773 2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12118773
M. Wt: 457.9 g/mol
InChI Key: RHZRHUNKBZHNQJ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a fused bicyclic core structure. Its molecular framework includes:

  • A 1-(4-chlorophenyl) substituent at position 1 of the pyrroloquinoxaline ring, introducing electron-withdrawing and hydrophobic properties.
  • A 3-carboxamide group with an N-(4-ethoxyphenyl) substituent, contributing hydrogen-bonding capability and moderate lipophilicity due to the ethoxy moiety.

Its structural features make it a valuable candidate for comparative analysis with analogous compounds.

Properties

Molecular Formula

C25H20ClN5O2

Molecular Weight

457.9 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C25H20ClN5O2/c1-2-33-18-13-9-16(10-14-18)28-25(32)21-22-24(30-20-6-4-3-5-19(20)29-22)31(23(21)27)17-11-7-15(26)8-12-17/h3-14H,2,27H2,1H3,(H,28,32)

InChI Key

RHZRHUNKBZHNQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of the Pyrrolo Group: The quinoxaline intermediate is then subjected to cyclization with an appropriate reagent to form the pyrrolo[2,3-b]quinoxaline structure.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino and phenyl groups, using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, compounds with a quinoxaline core have shown promise as antimicrobial, antiviral, and anticancer agents. The specific structure of 2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may enhance these properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Halogen and Alkyl Substituents

  • The 3-methyl group adds hydrophobicity, which may improve membrane permeability but reduce solubility .
  • 1-(3-Chloro-4-methoxyphenyl) derivative ():
    • The 4-methoxy group is electron-donating, countering the electron-withdrawing effect of chlorine. This could alter electronic distribution in the aromatic ring, affecting binding to target proteins. The 3-chloro substituent may introduce steric hindrance compared to the para-substituted target compound .
  • This may reduce binding affinity compared to the para-substituted target compound .

Methoxy and Hydroxy Substituents

  • 1-(3-Methoxyphenyl) derivative (): The meta-methoxy group lacks the symmetry of para-substituted analogs, possibly leading to weaker π-π stacking interactions. The electron-donating methoxy group could also reduce electrophilicity at the quinoxaline core .
  • 1-(2,5-Dimethoxyphenyl) derivative ():
    • Dual methoxy groups increase electron density and steric bulk, which may enhance solubility but reduce affinity for hydrophobic binding pockets. Predicted pKa (12.38) suggests strong basicity, influencing ionization under physiological conditions .

Variations in the Carboxamide Substituent

Alkyl vs. Aryl Amides

  • N-(3-ethoxypropyl) amide ():
    • The ethoxypropyl chain introduces flexibility and ether oxygen atoms, improving aqueous solubility. However, the lack of aromaticity may reduce stacking interactions compared to the 4-ethoxyphenyl group in the target compound .
  • N-(2-chlorobenzyl) amide ():
    • The 2-chlorobenzyl group combines halogen bonding (via Cl) and aromatic interactions. The ortho-chloro substituent may induce conformational strain, affecting binding .
  • N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) amide ():
    • This bulky heterocyclic substituent introduces rigidity and hydrogen-bonding sites (via carbonyl). The phenyl group may enhance lipophilicity, but steric clashes could limit bioavailability .

Ethoxy vs. Methoxy Substituents

  • N-(4-ethoxyphenyl) (target) vs.

Physicochemical and Structural Data Comparison

Compound (Position 1 + Amide) Molecular Formula Molecular Weight Key Substituent Features Predicted Properties (if available) Evidence ID
4-Chlorophenyl + 4-ethoxyphenyl (target) C₂₅H₂₁ClN₅O₂ 490.92 Para-Cl (electron-withdrawing), aryl amide N/A N/A
4-Bromo-3-methylphenyl + 3-ethoxypropyl C₂₃H₂₅BrN₅O₂ 538.39 Br (polarizable), alkyl amide Higher logP
3-Chloro-4-methoxyphenyl + 2-chlorobenzyl C₂₅H₁₉Cl₂N₅O₂ 492.36 Dual Cl, methoxy Increased steric hindrance
2,5-Dimethoxyphenyl + 2-morpholinylethyl C₂₅H₂₈N₆O₄ 476.53 Dual methoxy, morpholine Density: 1.40 g/cm³; pKa: 12.38
2-Chlorophenyl + 3-ethoxypropyl C₂₂H₂₂ClN₅O₂ 459.90 Ortho-Cl, flexible amide Lower melting point

Key Structural Insights

Electron-Withdrawing vs. Methoxy groups () counterbalance this effect.

Amide Flexibility : Alkyl amides (e.g., 3-ethoxypropyl in ) improve solubility but sacrifice aromatic interactions. Aryl amides (e.g., 4-ethoxyphenyl in the target) optimize π-π stacking but may reduce bioavailability.

Steric Effects : Ortho-substituents () introduce steric hindrance, which can disrupt binding to planar enzyme active sites.

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